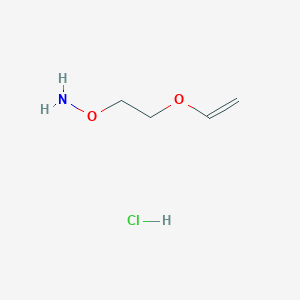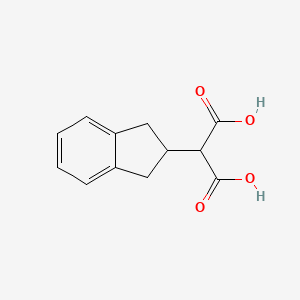
3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine typically involves the reaction of a pyridine derivative with an imidazole derivative. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the pyridine ring through a methoxy linker. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, facilitating its nucleophilic attack on the pyridine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various halogenated reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
科学研究应用
3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine: Similar structure but lacks the methoxy linker.
4,5-Dihydro-1H-imidazole-2-carboxaldehyde: Contains the imidazole ring but differs in the functional groups attached.
2-(1H-Imidazol-2-yl)pyridine: Similar to 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine but with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of imidazole and pyridine rings connected via a methoxy linker. This structure provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C9H11N3O/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-3,6H,4-5,7H2,(H,11,12) |
InChI 键 |
SIBMSKLGEAPWFC-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)COC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)








